

Nostocarboline: A Comprehensive Technical Overview of its Chemical Structure, Biological Activity, and Synthesis

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Compound of Interest

Compound Name: Nostocarboline

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Introduction

Nostocarboline is a quaternary β -carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.^{[1][2][3]} As a member of the β -carboline class of compounds, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical guide on the chemical structure, properties, and biological functions of **Nostocarboline**, along with insights into its synthesis and experimental evaluation.

Chemical Structure and Properties

Nostocarboline is characterized by a tricyclic aromatic structure, which is a common feature of the carboline alkaloid family.

- Molecular Formula: $C_{12}H_{10}ClN_2^+$ ^[1]
- IUPAC Name: 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium^[1]
- Molecular Weight: 217.67 g/mol ^[1]

- Structure: The core of **Nostocarboline** is a 9H- β -carbolin-2-ium ring system. It is specifically substituted with a chlorine atom at the C-6 position and a methyl group at the N-2 position.[1]
- Synonyms: 6-chloro-2-methyl-9H-beta-carbolin-2-ium, CHEBI:66637[1]

The chemical structure of **Nostocarboline** is depicted below:

Canonical SMILES: C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

InChI: InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1

Biological Activity and Quantitative Data

Nostocarboline exhibits a range of biological activities, most notably as a cholinesterase inhibitor and an antimalarial agent.[1][2] It also demonstrates algicidal properties, inhibiting the growth of other cyanobacteria and green algae.[4]

Enzyme Inhibition

Nostocarboline is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4][5] Its inhibitory concentrations are comparable to galanthamine, a drug approved for the treatment of Alzheimer's disease, suggesting its potential as a lead compound for the development of novel neurochemicals.[2][3] The mechanism of AChE inhibition has been shown to have a non-competitive component.[4] Additionally, it is a potent inhibitor of the serine protease, trypsin.[4]

Antiparasitic and Antimicrobial Activity

The compound has shown significant in vitro activity against the K1 strain of *Plasmodium falciparum*, the parasite responsible for malaria.[5][6][7] It also displays activity against other protozoan parasites, including *Trypanosoma brucei* and *Leishmania donovani*. [6][7] Furthermore, derivatives of **Nostocarboline** have demonstrated activity against *Mycobacterium tuberculosis*. [6]

Phytotoxic Effects

Nostocarboline acts as a phytotoxin. Its mode of action in phototrophic organisms involves a decrease in photosynthesis that precedes cell death.[8]

Summary of Quantitative Biological Data

Target/Organism	Assay/Metric	Value	Reference
Butyrylcholinesterase (BChE)	IC ₅₀	13.2 μ M	[2][3][5]
Acetylcholinesterase (AChE)	IC ₅₀	5.3 μ M	[4]
Trypsin	IC ₅₀	2.8 μ M	[4]
Plasmodium falciparum (K1 strain)	IC ₅₀	194 nM	[5]
Rat Myoblasts (L6 cells)	CC ₅₀	121 μ M	[5]
Plasmodium falciparum (K1 strain)	Selectivity Index	630	[5]
Plasmodium berghei (in vivo)	Parasitaemia Reduction	50% at 4 x 50 mg/kg (ip)	[6]
Mycobacterium tuberculosis H37Rv	MIC ₉₉ (for a dimer derivative)	2.5 μ g/ml	[6]
Microcystis aeruginosa PCC 7806	Growth Inhibition	> 1 μ M	[8]

Experimental Protocols

Isolation and Synthesis

Isolation: **Nostocarboline** was originally isolated from the freshwater cyanobacterium Nostoc 78-12A.[2][3] The constitution of the natural product was determined using 2D-NMR methods.[2][3]

Total Synthesis: The structure of **Nostocarboline** was confirmed through its total synthesis.[2][3] The synthesis commences with norharmane as the starting material. The key steps involve the chlorination of the norharmane core at the C-6 position, followed by the methylation at the N-2 position to yield the final quaternary β -carboline alkaloid.[2][3]

Precursor-Directed Biosynthesis

New derivatives of **Nostocarboline** have been generated using precursor-directed biosynthesis. By feeding the Nostoc 78-12A culture with various substituted tryptophan derivatives or 6-Br-norharmane, novel analogs incorporating bromine, fluorine, or methyl groups have been produced.[8] This demonstrates the flexibility of the biosynthetic enzymes for metabolic engineering purposes.[8]

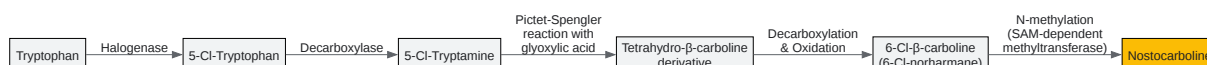
Biological Assays

- **Cholinesterase Inhibition Assay:** The inhibitory activity of **Nostocarboline** against AChE and BChE is a key bioassay. The IC₅₀ values are determined by measuring the enzyme activity at various concentrations of the inhibitor.
- **Antiparasitic Assays:** In vitro activity against *Plasmodium falciparum* and other protozoan parasites is evaluated to determine IC₅₀ values.[6][7] In vivo efficacy can be assessed using animal models, such as the *Plasmodium berghei* mouse model, by monitoring parasitemia levels after treatment.[6]
- **Cytotoxicity Assay:** The toxicity of **Nostocarboline** and its derivatives is assessed against mammalian cell lines, such as rat L6 myoblast cells, to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index.[5][6][7]
- **Phytotoxicity Assessment:** The mode of action as a phytotoxin was investigated using chlorophyll-a fluorescence imaging to observe the impact on photosynthesis in organisms like the cyanobacterium *Microcystis aeruginosa*. [8]

Visualizations

Postulated Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for **Nostocarboline**.

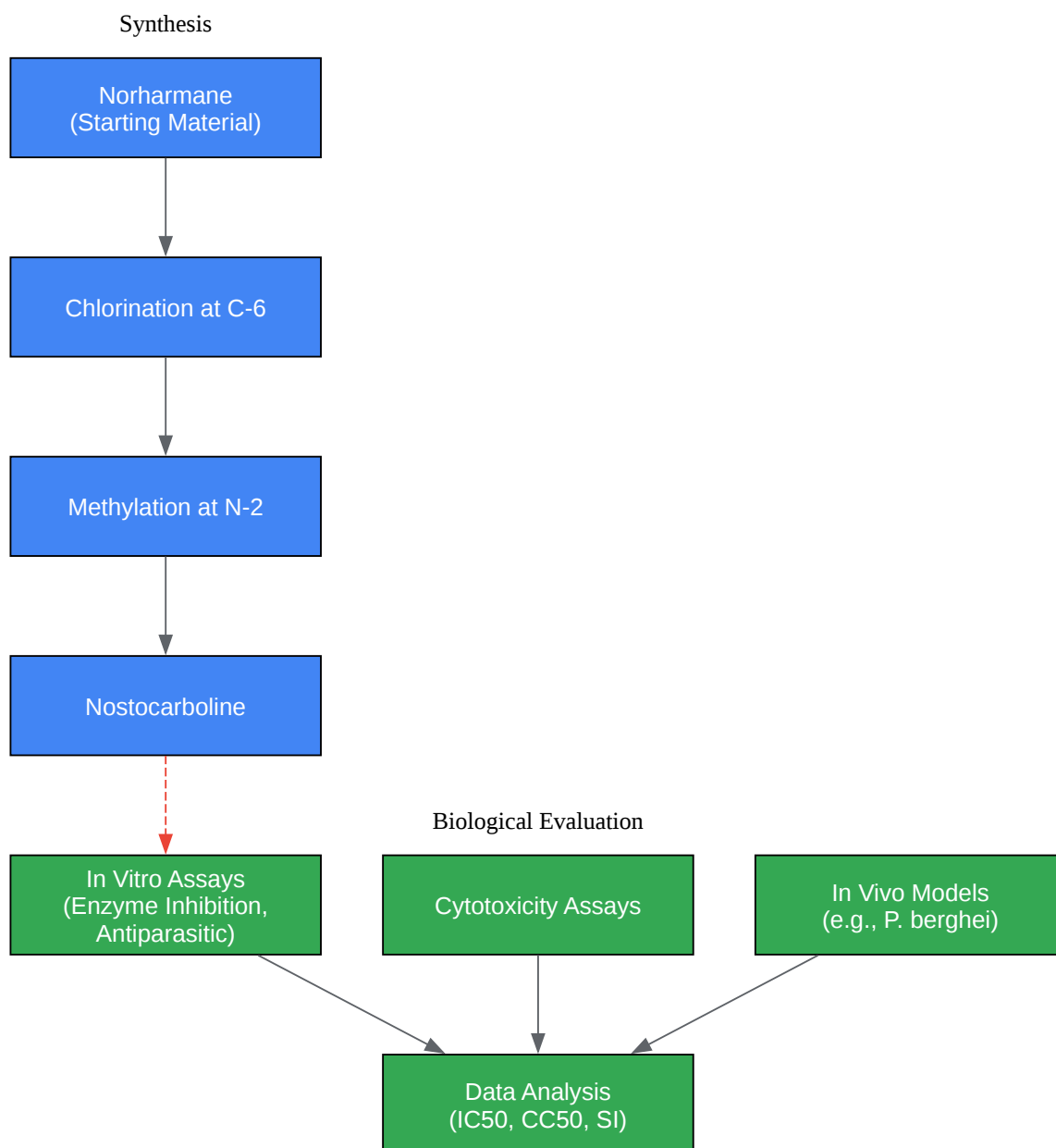


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Caption: Postulated biosynthetic pathway of **Nostocarboline**.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the synthesis of **Nostocarboline** to its biological evaluation.



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Caption: General experimental workflow for **Nostocarboline**.

Conclusion

Nostocarboline is a fascinating natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potency as a cholinesterase inhibitor and an antimalarial agent makes it a valuable lead compound in drug discovery and development. The established total synthesis and the potential for precursor-directed biosynthesis open up avenues for creating novel analogs with potentially enhanced efficacy and selectivity. Further research into its mechanism of action and in vivo performance will be crucial in realizing its therapeutic potential.

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